Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]-
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Overview
Description
Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]- is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-c]pyridine derivatives often involves multi-step processes. One common method includes the reaction of 4-bromo acetophenone with 3,4-dimethoxy benzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. Further reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile can produce the targeted thieno[2,3-c]pyridine derivatives .
Industrial Production Methods
Industrial production methods for thieno[2,3-c]pyridine derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-c]pyridine derivatives undergo various chemical reactions, including:
Oxidation: The oxidation of thieno[2,3-c]pyridine derivatives can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiophenol, sodium ethoxide.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Thieno[2,3-c]pyridine derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Investigated for their potential as enzyme inhibitors, particularly kinase inhibitors.
Medicine: Explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of thieno[2,3-c]pyridine derivatives often involves their interaction with specific molecular targets, such as kinases. These compounds can act as ATP-mimetic kinase inhibitors by binding to the ATP-binding site of the kinase, thereby inhibiting its activity. This interaction is facilitated by hydrogen bond donor-acceptor motifs present in the thieno[2,3-c]pyridine scaffold .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c]pyridine: Another fused heterocyclic compound with similar biological activities.
Thieno[2,3-b]pyridine: Known for its antimicrobial and anticancer properties.
Uniqueness
Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]- is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity compared to other thieno[2,3-c]pyridine derivatives .
Properties
CAS No. |
88255-40-7 |
---|---|
Molecular Formula |
C16H15NO2S |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
7-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-c]pyridine |
InChI |
InChI=1S/C16H15NO2S/c1-18-14-4-3-11(10-15(14)19-2)9-13-16-12(5-7-17-13)6-8-20-16/h3-8,10H,9H2,1-2H3 |
InChI Key |
IMHKEGYFMRKWFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=C2SC=C3)OC |
Origin of Product |
United States |
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